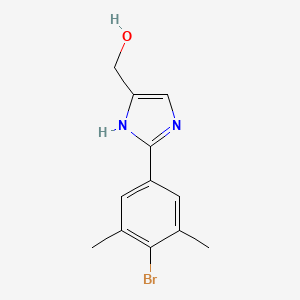![molecular formula C7H9BN2O4 B13692143 2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid](/img/structure/B13692143.png)
2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid typically involves the halogen-metal exchange followed by borylation. . The reaction conditions often involve the use of organolithium or Grignard reagents, which facilitate the exchange and subsequent borylation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale boronic acid synthesis apply. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are typically mild, making it suitable for a wide range of substrates.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Conditions: Mild temperatures (50-100°C) and atmospheric pressure.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action for 2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid in Suzuki-Miyaura cross-coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The molecular targets are typically aryl or vinyl halides, and the pathways involve the formation of a palladium complex that facilitates the coupling reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid is unique due to its specific functional groups, which provide distinct reactivity and selectivity in cross-coupling reactions. Its methoxycarbonyl and amino groups offer additional sites for functionalization, making it a versatile building block in organic synthesis .
Eigenschaften
Molekularformel |
C7H9BN2O4 |
|---|---|
Molekulargewicht |
195.97 g/mol |
IUPAC-Name |
[2-(methoxycarbonylamino)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C7H9BN2O4/c1-14-7(11)10-6-4-5(8(12)13)2-3-9-6/h2-4,12-13H,1H3,(H,9,10,11) |
InChI-Schlüssel |
HRAHSHBSDCCHEO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC=C1)NC(=O)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-6-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13692060.png)













